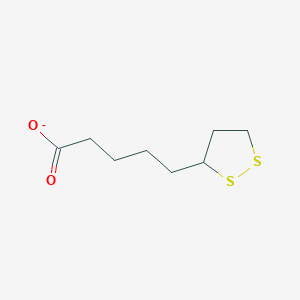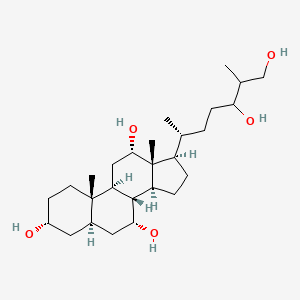
Cinnamylamin
Übersicht
Beschreibung
Synthesis Analysis
Cinnamylamine and its derivatives have been synthesized through various methods. The hydroxylamine derivative of cinnamylamine showed potential as an antitumor agent against human cancer cells (Shin et al., 2007). Another approach involved the regio and stereoselective synthesis of allylamines and allylalcohols from trans-cinnamyl chloride and alcohol, showcasing the versatility of cinnamyl alcohol as a starting material (Limberger et al., 2014). Additionally, a method for the asymmetric cinnamylation of N-tert-butanesulfinyl imines with cinnamyl acetates has been established, further expanding the synthetic toolkit for accessing enantioenriched β-aryl homoallylic amines (Cai et al., 2017).
Molecular Structure Analysis
The molecular structure of cinnamylamine and its complexes plays a crucial role in its reactivity and properties. Detailed structure determination of cinnamycin, a closely related compound, complexed with lysophosphatidylethanolamine provides insights into the molecular interactions and specificity of ligand binding, highlighting the structural significance of the cinnamyl group (Hosoda et al., 1996).
Chemical Reactions and Properties
Cinnamylamine undergoes a variety of chemical reactions, illustrating its versatility in organic synthesis. For instance, the oxidative Mizoroki–Heck reaction of unprotected cinnamylamines under ambient conditions demonstrates its utility in constructing complex molecular architectures (Farinde et al., 2023). The domino Rh-catalyzed hydroformylation-double cyclization of o-amino cinnamyl derivatives further exemplifies the diverse reactivity of cinnamylamine derivatives (Chiou et al., 2013).
Physical Properties Analysis
The physical properties of cinnamylamine and its derivatives, such as solubility, melting point, and boiling point, are influenced by the molecular structure and substituents. These properties are essential for determining the compound's suitability in various applications and for understanding its behavior in different environments.
Chemical Properties Analysis
The chemical properties of cinnamylamine, including its reactivity with various chemical reagents, stability under different conditions, and the nature of its derivatives, are foundational for its application in synthesis and medicinal chemistry. The specificity of cinnamycin (a derivative) binding to phosphatidylethanolamine showcases the unique chemical properties that can be exploited for biological applications (Machaidze et al., 2002).
Wissenschaftliche Forschungsanwendungen
Biosynthese in mikrobiellen Systemen
Cinnamylamin wurde erfolgreich in Escherichia coli unter Verwendung von Metabolic-Engineering-Strategien synthetisiert . Dieser biosynthetische Weg nutzt Zimtsäure als Vorläufer und beinhaltet die Optimierung von Enzymen und Kofaktoren, um hohe Ausbeuten zu erzielen. Die Produktion von this compound auf diese Weise ist umweltfreundlich und kostengünstig im Vergleich zu traditionellen chemischen Synthesemethoden.
Pharmazeutische Synthese
This compound dient als wertvolles Ausgangsmaterial für die Synthese von bioaktiven Substanzen mit pharmakologischen Wirkungen . Es wird zur Herstellung von Verbindungen mit antibakteriellen, antiviralen, anticancerogenen Eigenschaften und mehr verwendet. Zum Beispiel kann es zur Synthese des Antimykotikums Naftifin verwendet werden, das Infektionen behandelt, die durch Tinea-, Trichophyton- und Epidermophyton-Arten verursacht werden .
Produktion von energiereichen Materialien
Diese Verbindung ist ein essentieller Vorläufer für energiereiche Verbindungen, die zur Synthese von Materialien verwendet werden, die bei chemischen Reaktionen Energie freisetzen . Diese Materialien sind in verschiedenen Anwendungen von entscheidender Bedeutung, darunter Sprengstoffe und Treibstoffe.
Stoffwechselregulation zur Steigerung der Produktion
Jüngste Studien haben gezeigt, dass die Produktion von this compound durch Stoffwechselregulation deutlich verbessert werden kann . Dies beinhaltet die Überexpression oder den Knockout bestimmter Transkriptionsfaktoren und Resistenzgene sowie die Optimierung von Promotoren, was zu höheren Ausbeuten und einer geringeren Ansammlung toxischer Zwischenprodukte führt.
Zwischenprodukte der chemischen Industrie
This compound ist ein wichtiges Zwischenprodukt bei der Herstellung einer breiten Palette von Produkten in der chemischen Industrie . Es wird bei der Produktion von Arzneimitteln, Pestiziden, Polymeren, Farbstoffen und Waschmitteln verwendet, was seine breite Anwendbarkeit zeigt.
Enzym-katalysierte Synthese
Die Verbindung ist auch an enzym-katalysierten Synthesen beteiligt, die zur Verbesserung der Effizienz traditioneller enzymatischer katalytischer Reaktionen untersucht werden . Dieser Ansatz ist vorteilhaft, da er das Potenzial hat, Reaktionsraten und Produktspezifität zu verbessern.
Synthetische Biologie
In der synthetischen Biologie ist die Biosynthese von this compound aufgrund seiner Rolle bei der Produktion von aromatischen Verbindungen von besonderem Interesse . Die Entwicklung effizienter Biosynthesemethoden für this compound kann als Referenz für die Produktion anderer Aminverbindungen dienen und zum Fortschritt des Fachgebiets beitragen.
Umwelt- und Sicherheitsauswirkungen
Die biokatalytische Synthese von this compound bietet erhebliche Vorteile in Bezug auf Umwelt- und Sicherheitsaspekte gegenüber chemischen Methoden . Dies ist besonders wichtig im Kontext der nachhaltigen Entwicklung und der Initiativen zur grünen Chemie.
Safety and Hazards
When handling Cinnamylamine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
The biosynthesis of Cinnamylamine using cinnamic acid as the precursor in E. coli using a combinatorial metabolic engineering strategy provides a reference for the biosynthesis of other amine compounds and lays a foundation for the de novo synthesis of cinnamylamine . This entirely biocatalytic one-pot procedure provides considerable advantages in terms of environmental and safety impacts over reported chemical methods .
Wirkmechanismus
Target of Action
Cinnamylamine is an aromatic compound derived from L-phenylalanine . The primary target of cinnamylamine is the ω-aminotransferase Cv-ωTA from Chromobacterium violaceum . This enzyme plays a crucial role in the conversion of cinnamaldehyde to cinnamylamine .
Mode of Action
The Cv-ωTA enzyme exhibits high activity in the conversion of cinnamaldehyde to cinnamylamine . This conversion is a key step in the biosynthesis of cinnamylamine . To shift the equilibrium of the reaction towards cinnamylamine, saturation mutagenesis of Cv-ωTA at key amino acid residues was performed .
Biochemical Pathways
The biosynthesis of cinnamylamine involves several steps . First, the carboxylic acid reductase from Neurospora crassa (NcCAR) and phosphopantetheinyl transferase (PPTase) from E. coli are used to convert cinnamic acid to cinnamaldehyde . Then, the Cv-ωTA enzyme converts cinnamaldehyde to cinnamylamine . This process is part of a larger metabolic pathway involving the conversion of L-phenylalanine to cinnamic acid .
Pharmacokinetics
coli has been optimized by adjusting the supply of the cofactors, PLP and NADPH, in the fermentation process . This suggests that these factors may play a role in the bioavailability of cinnamylamine.
Result of Action
The result of the action of cinnamylamine is the production of an aromatic compound that can be used in the synthesis of biologically active molecules, including drugs, and energetic materials . The highest reported yield of cinnamylamine in engineered E. coli reached 523.15 mg/L .
Action Environment
The action of cinnamylamine can be influenced by various environmental factors. For instance, the yield of cinnamylamine in engineered E. coli was improved by optimizing the substrates and the supply of the cofactors, PLP and NADPH, in the fermentation process . Additionally, the overexpression or knockout of certain native global transcription factors and resistance genes in E. coli was found to regulate the catalytic rate of NcCAR and Cv-ωTA, thereby affecting the production of cinnamylamine .
Eigenschaften
IUPAC Name |
(E)-3-phenylprop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8,10H2/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAFNSMYPSHCBK-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4335-60-8, 4360-51-4 | |
| Record name | Cinnamylamine, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004360514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CINNAMYLAMINE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRU5188QAR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

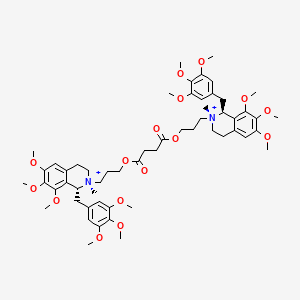
![2,5-dimethyl-N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1233574.png)
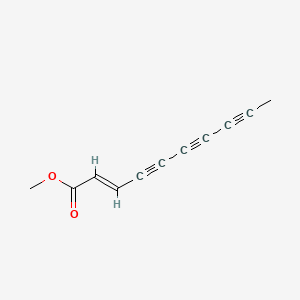
![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1233576.png)
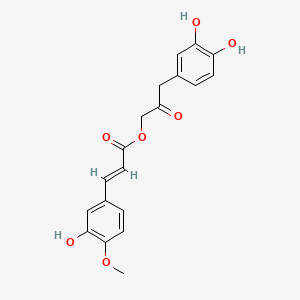

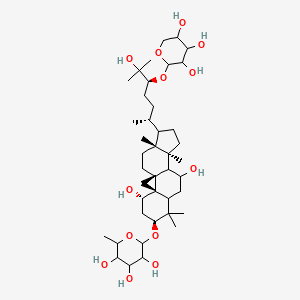

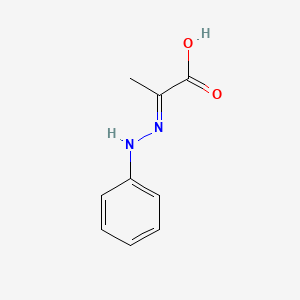
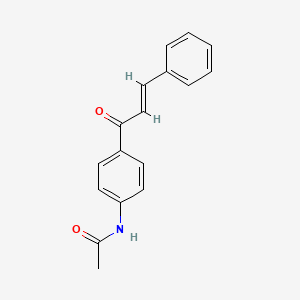
![(4R,4aS,7S,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol](/img/structure/B1233592.png)

